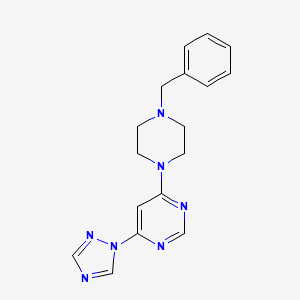![molecular formula C21H24N6O2 B12247786 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B12247786.png)
4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-(3-methoxyphenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-(3-methoxyphenyl)piperidine-1-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a unique structure that combines a triazole ring fused with a pyridazine ring, along with a piperidine carboxamide moiety. Such compounds are of significant interest in medicinal chemistry due to their potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-(3-methoxyphenyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a hydrazine derivative with an appropriate dicarbonyl compound to form the triazole ring, followed by further functionalization to introduce the pyridazine ring. The final steps involve coupling with a piperidine derivative and introducing the methoxyphenyl group under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, microwave-assisted synthesis, and other advanced techniques to streamline the process and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-(3-methoxyphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-(3-methoxyphenyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-(3-methoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]: Another compound with a similar triazolo-pyridazine core.
[1,2,4]Triazolo[4,3-b]pyridazine Derivatives: Various derivatives with different substituents on the triazolo-pyridazine ring.
Uniqueness
4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-(3-methoxyphenyl)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds. Its cyclopropyl and methoxyphenyl groups may enhance its binding affinity and selectivity for certain molecular targets .
Properties
Molecular Formula |
C21H24N6O2 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C21H24N6O2/c1-29-17-4-2-3-16(13-17)22-21(28)26-11-9-15(10-12-26)20-24-23-19-8-7-18(14-5-6-14)25-27(19)20/h2-4,7-8,13-15H,5-6,9-12H2,1H3,(H,22,28) |
InChI Key |
ZKBFKNLLCHEOOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methoxy-2-[5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B12247705.png)
![4-(4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-N,N-dimethylaniline](/img/structure/B12247712.png)

![2-[1-(4,5,6,7-Tetrahydro-2,1-benzoxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12247722.png)
![Ethyl {[2-oxo-2-(thiophen-2-yl)ethyl]carbamoyl}formate](/img/structure/B12247741.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one](/img/structure/B12247757.png)
![6-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-4-ethyl-3-methylpyridazine](/img/structure/B12247760.png)
![6-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine](/img/structure/B12247763.png)
![1-(4-Fluorophenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B12247769.png)
![6-Cyclopropyl-2-[1-(morpholine-4-sulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12247774.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide](/img/structure/B12247776.png)
![N-[(4-methoxyphenyl)methyl]-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B12247781.png)
![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine](/img/structure/B12247787.png)
